1h-Perfluoroheptane

Description

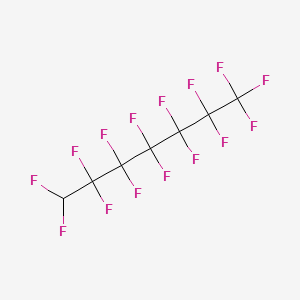

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15/c8-1(9)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)22/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZVXKDQRIQMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CF2H, C7HF15 | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871634 | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-83-7, 27213-61-2 | |

| Record name | NSC 137876 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1h-Perfluoroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pentadecafluoroheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroperfluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Perfluoroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1h-perfluoroheptane

An In-depth Technical Guide to the Synthesis and Characterization of 1H-Perfluoroheptane

Abstract

This technical guide provides a comprehensive, field-proven overview of the synthesis, purification, and characterization of this compound (C₇HF₁₅). This partially fluorinated alkane is distinguished by its unique physicochemical properties, including high thermal stability and chemical inertness, which make it a compound of significant interest in materials science and as a versatile intermediate for advanced drug delivery systems.[1][2] We detail a robust two-step synthetic pathway involving the telomerization of tetrafluoroethylene to produce a perfluoroheptyl iodide precursor, followed by a chemical reduction to yield the final product. Rigorous purification protocols, including aqueous washing and fractional distillation, are described to achieve the high purity (>99%) required for demanding research and development applications. Furthermore, this guide presents a multi-technique approach for comprehensive characterization, employing Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained, and detailed, step-by-step protocols are provided to ensure reproducibility.

Introduction: The Scientific Context of this compound

This compound, with the molecular formula C₇HF₁₅, is a partially fluorinated alkane, specifically 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane.[3] It is characterized by a linear seven-carbon backbone where fifteen hydrogen atoms have been substituted by fluorine, leaving a single hydrogen atom at the C-1 position.[4] This structural feature distinguishes it from its fully fluorinated counterpart, perfluoroheptane (C₇F₁₆), and classifies it as a polyfluoroalkyl substance (PFAS).[4][5]

The dense fluorine saturation imparts exceptional properties, such as high density, thermal stability, and both hydrophobic and lipophobic character. However, the terminal C-H bond provides a site for chemical functionalization that is absent in perfluorinated alkanes, opening unique avenues for its use as a chemical intermediate. These properties make this compound and similar semifluorinated alkanes (SFAs) highly valuable in specialized applications, including:

-

Advanced Drug Delivery: As a core component in nanoemulsions for stimuli-responsive drug delivery, where its stability is crucial for creating carriers with a long shelf-life and predictable in vivo behavior.[6][7]

-

Materials Science: As a building block for creating complex fluorinated molecules and polymers with tailored surface properties.[1]

-

Medical Applications: SFAs are established in vitreoretinal surgery and are explored for oxygen transport, highlighting the biomedical relevance of this class of compounds.[2]

Achieving high purity is paramount for these applications, necessitating a deep understanding of both the synthetic pathways and the subsequent purification and characterization challenges.

Synthesis of this compound: A Two-Step Approach

The industrial-scale synthesis of this compound is not a direct, single-step process. A prevalent and effective strategy involves the preparation of a perfluorinated iodide precursor, which is subsequently reduced to replace the iodine atom with hydrogen.[1] This method provides a reliable pathway to the desired product with good control over the final structure.

Diagram: Overall Synthesis and Purification Workflow

Caption: A multi-technique strategy for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation.

-

¹H NMR: The ¹H NMR spectrum provides the simplest and one of the most direct pieces of evidence. It is expected to show a single, complex signal corresponding to the lone hydrogen atom. [4]The multiplicity of this signal will be a triplet of triplets (or more complex pattern) due to coupling with the two adjacent fluorine atoms on the same carbon (²J_HF) and the two fluorine atoms on the neighboring carbon (³J_HF).

-

¹⁹F NMR: Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative. [8][9]The spectrum will provide detailed information on the different fluorine environments. [4]One would expect distinct signals for the terminal -CF₃ group, the five internal -CF₂- groups, and the terminal -CF₂H group, each with characteristic chemical shifts and coupling constants. [10]The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of these signals. [8]* ¹³C NMR: While less commonly performed, ¹³C NMR can be used to confirm the presence of the seven distinct carbon atoms in the backbone.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing purity and identifying volatile impurities. [11][12]

-

Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint.

-

Expected Results: A successful synthesis and purification will yield a gas chromatogram with a single major peak corresponding to this compound. [3]The retention time helps in identification, while the peak area is proportional to the concentration, allowing for quantitative purity assessment. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the perfluoroalkyl chain (e.g., loss of CF₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. [13]

-

Principle: The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations. [14]Specific bonds vibrate at characteristic frequencies, allowing for functional group identification.

-

Expected Spectrum: The FTIR spectrum of this compound will be dominated by very strong, broad absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F bond stretching. [15][16]Additionally, a weaker but distinct peak corresponding to the C-H stretch of the terminal CHF₂ group should be observable around 3000 cm⁻¹.

Data Summary

The following table summarizes key physicochemical and spectral data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇HF₁₅ | [4][17] |

| Molecular Weight | 370.06 g/mol | [3][4] |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoroheptane | [3] |

| CAS Registry Number | 27213-61-2 | [4][17] |

| Boiling Point | ~96-97 °C (369.5 K) | [17][18] |

| ¹H NMR | Single complex multiplet (triplet of triplets) | [4] |

| ¹⁹F NMR | Multiple distinct signals for -CF₃, -CF₂-, and -CF₂H | [4][10] |

| FTIR (C-F Stretch) | Strong, broad absorption at ~1100-1300 cm⁻¹ | [15][16] |

Safety, Handling, and Disposal

As a member of the PFAS family, this compound must be handled with appropriate safety precautions. While this specific compound's toxicity profile is not as extensively studied as PFOA or PFOS, general guidelines for handling fluorinated compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or butyl), sealed safety goggles, and a lab coat. [19]Work should be conducted in a well-ventilated laboratory fume hood to prevent inhalation of vapors. [20]* Handling and Storage: Avoid contact with skin and eyes. [20]Store the compound in a tightly sealed container in a cool, dry place, separated from strong oxidants, bases, and acids. [20]* Spill Cleanup: In case of a spill, absorb the material with an inert substance and place it in a covered, nonmetallic container for disposal. Moisten the absorbent first to prevent dusting if applicable. [20]* Disposal: Disposal of PFAS-containing waste is highly regulated. Do not dispose of it down the drain or in general waste. It must be handled by a professional disposal company specializing in hazardous chemical waste, often through high-temperature incineration. [21]

Conclusion

This guide has outlined a robust and reproducible framework for the synthesis, purification, and comprehensive characterization of high-purity this compound. The two-step synthetic route, involving telomerization followed by reduction, offers a scalable and reliable method for its production. Rigorous purification via fractional distillation is essential to achieve the quality demanded by advanced applications. A multi-technique characterization strategy, leveraging the strengths of NMR, GC-MS, and FTIR, provides a self-validating system to confirm product identity and purity. By understanding the causality behind each step, researchers and drug development professionals can confidently produce and validate this compound for use in next-generation technologies.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 1H-Perfluorononane. Benchchem.

- Benchchem. This compound | 27213-61-2. Benchchem.

-

EHSLeaders. (2018). PFAS in the Workplace. EHSLeaders. Available at: [Link]

-

RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

National Institute of Standards and Technology. This compound. NIST Chemistry WebBook. Available at: [Link]

-

Taylor & Francis Online. (2024). Thermal desorption – gas chromatography – mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials. Taylor & Francis Online. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances. PubMed Central. Available at: [Link]

-

FPS Public Health. (n.d.). Practical tips to minimize PFAS exposure. FPS Public Health. Available at: [Link]

-

SpectraBase. 1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Cheméo. (n.d.). This compound. Cheméo. Available at: [Link]

-

EcoOnline US. (2024). PFAS Risks & Workplace Safety. EcoOnline US. Available at: [Link]

-

ResearchGate. Identification of Impurities via GC/MS Analysis Using the Data of Batch 171214. ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (2023). SAFETY DATA SHEET. NIST. Available at: [Link]

- Google Patents. (n.d.). CN104072329A - Method for preparing 1-H perfluorohexane. Google Patents.

-

University of Sheffield. 19Flourine NMR. University of Sheffield. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroheptane. PubChem. Available at: [Link]

- Benchchem. (2025). Application Notes & Protocols: Formulation of 1H-Perfluorononane Nanoparticles for Drug Delivery. Benchchem.

-

Ivyspring. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of a) 1H, 1H, 2H-Perfluoro-1-Decene monomer, b) liquid.... ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Perfluoroheptane | C7F16 | CID 9553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. thno.org [thno.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. azom.com [azom.com]

- 11. tandfonline.com [tandfonline.com]

- 12. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion–Molecule Reaction Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. This compound [webbook.nist.gov]

- 18. chemeo.com [chemeo.com]

- 19. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]

- 20. PFAS in the Workplace - EHSLeaders [ehsleaders.org]

- 21. ecoonline.com [ecoonline.com]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Perfluoroheptane for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 1H-Perfluoroheptane in Advanced Scientific Research

This compound, a partially fluorinated alkane, is emerging as a compound of significant interest across various scientific disciplines, particularly in the realms of drug development and biomedical research.[1] Its unique physicochemical characteristics, derived from its highly fluorinated carbon backbone and a single terminal hydrogen atom, distinguish it from both traditional hydrocarbons and fully perfluorinated counterparts.[1] This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential in their work. We will delve into its key physical and chemical attributes, present methodologies for their experimental determination, and discuss the implications of these properties for practical applications.

The strategic incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug development, fluorination can enhance metabolic stability, improve bioavailability, and modulate the lipophilicity of a compound. Semifluorinated alkanes (SFAs), such as this compound, are noted for their high gas solubility, low surface tensions, and ability to form stable emulsions, making them promising candidates for use as drug carriers and in advanced drug delivery systems.[2] Understanding the precise physicochemical parameters of this compound is therefore not merely an academic exercise but a critical step in the rational design of novel therapeutic agents and delivery platforms.[2][3][4][5]

Core Physicochemical Properties of this compound

The distinct properties of this compound arise from the strong carbon-fluorine bonds that dominate its structure. These bonds are highly polarized and exceptionally stable, leading to weak intermolecular forces. The result is a liquid with a unique combination of high density, low surface tension, and limited miscibility with many common solvents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇HF₁₅ | [6] |

| Molecular Weight | 370.06 g/mol | [6] |

| Boiling Point | 96 - 97 °C (369 - 370 K) | [7] |

| Density | 1.725 g/mL | |

| Vapor Pressure | 35.9 mmHg at 20 °C (estimated) | [8] |

| Viscosity | Estimated to be between that of n-hexane (0.30 mPa·s) and perfluorohexane (0.64 mPa·s) at 25°C. | [9] |

| Surface Tension | Low (estimated based on similar perfluorinated compounds) | [10][11][12] |

| Computed logP (Octanol/Water) | 5.5 | [6] |

| Water Solubility | Very low (estimated to be in the order of 10 ppm) |

Note: Some values are estimated based on data for structurally similar compounds due to the limited availability of experimental data for this compound itself.

Experimental Determination of Key Physicochemical Properties

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed protocols for two fundamental experimental procedures.

Determination of Octanol-Water Partition Coefficient (logP) using the Shake-Flask Method

The octanol-water partition coefficient (logP) is a critical parameter in drug development, providing a measure of a compound's lipophilicity. The shake-flask method remains a widely accepted technique for its experimental determination.[13][14][15]

Methodology:

-

Preparation of Pre-saturated Solvents: Prepare mutually saturated solutions of 1-octanol and water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.

-

Standard Solution Preparation: Prepare a stock solution of this compound in water-saturated 1-octanol at a known concentration.

-

Partitioning:

-

In a series of glass vials, add a known volume of the this compound stock solution to a known volume of octanol-saturated water.

-

The ratio of the volumes of the octanol and water phases should be varied to ensure accuracy.

-

Securely cap the vials and shake them at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

-

Phase Separation: Centrifuge the vials to ensure complete separation of the octanol and water phases.

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the 1-octanol and water phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique, such as gas chromatography with mass spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.[1]

-

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the water phase. The logP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Using pre-saturated solvents is crucial to prevent volume changes during the experiment that would affect the final concentration measurements.

-

Varying Phase Ratios: This helps to identify and mitigate potential experimental artifacts, such as the formation of emulsions or the influence of impurities.

-

Centrifugation: This ensures a clean separation of the two phases, which is essential for accurate sampling.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for logP determination using the shake-flask method.

Assessment of Solubility in Common Organic Solvents

Understanding the solubility profile of this compound is essential for its use as a solvent or in formulations. A qualitative and semi-quantitative assessment can be performed through systematic mixing studies.

Methodology:

-

Solvent Selection: Choose a range of common organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol).[16][17][18]

-

Qualitative Assessment:

-

In a series of clear glass vials, add a small amount (e.g., 0.1 mL) of this compound.

-

To each vial, add the selected solvent dropwise while vortexing.

-

Observe for miscibility or the formation of a second phase. Classify as "miscible," "partially miscible," or "immiscible."

-

-

Semi-Quantitative Assessment (for miscible/partially miscible systems):

-

Prepare a saturated solution of this compound in the solvent of interest at a constant temperature.

-

Ensure an excess of the solute is present to confirm saturation.

-

After equilibration, carefully separate the saturated solution from the excess solute.

-

Determine the concentration of this compound in the saturated solution using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic methods with a calibration curve).

-

Predicted Solubility Profile:

Based on the "like dissolves like" principle and data for similar perfluorinated compounds, the following solubility profile for this compound is predicted:[19][20]

| Solvent Class | Example Solvents | Predicted Solubility |

| Perfluorinated | Perfluorohexane, Perfluorooctane | Highly Soluble |

| Non-polar Aliphatic | Hexane, Heptane | Soluble |

| Non-polar Aromatic | Toluene, Benzene | Moderately Soluble |

| Halogenated | Dichloromethane, Chloroform | Sparingly Soluble |

| Polar Aprotic | Acetone, Acetonitrile | Very Sparingly Soluble to Insoluble |

| Polar Protic | Ethanol, Methanol, Water | Insoluble |

Diagram of Solubility Testing Workflow:

Caption: Workflow for determining the solubility of this compound.

Safety, Handling, and Disposal

As a per- and polyfluoroalkyl substance (PFAS), this compound requires careful handling and disposal to minimize environmental impact and ensure laboratory safety.[8][21][22][23]

-

Handling: Always handle this compound in a well-ventilated fume hood.[21] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with institutional, local, and national regulations.[21] Do not dispose of it down the drain. Incineration at high temperatures is a common disposal method for fluorinated compounds.[23]

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable tool for researchers in drug development and other scientific fields. Its high density, low viscosity and surface tension, and selective solubility are key characteristics that can be exploited in a variety of applications. This guide has provided a detailed overview of these properties, along with practical experimental protocols for their determination. By understanding and applying this knowledge, scientists can effectively and safely utilize this compound to advance their research and development efforts.

References

-

ResearchGate. (n.d.). Octanol–Water Partition Coefficients of Fluorinated Drug Molecules with Continuum Solvation Models. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

-

CSIRO Publishing. (2020). Predicting Octanol-Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 677-685. Retrieved from [Link]

-

ConnectSci. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 677-685. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual. Retrieved from [Link]

-

ResearchGate. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Retrieved from [Link]

-

Environmental Science & Technology. (2023). Experimental Determination of Air/Water Partition Coefficients for 21 Per- and Polyfluoroalkyl Substances Reveals Variable Performance of Property Prediction Models. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS). Environment, Health & Safety. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). The factors that influence solubility in perfluoroalkane solvents. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

SciSpace. (2011). Viscosity of liquid perfluoroalkanes and perfluoroalkylalkane surfactants. The Journal of Physical Chemistry B, 115(29), 9130-9139. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure. Experimental vapour–liquid surface tension γ of linear.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoroheptane. PubChem. Retrieved from [Link]

-

ResearchGate. (2020). Liquid–liquid interfaces: Water–perfluoroalkanes and water–perfluoroalkylalkanes, experimental interfacial tensions and molecular simulation. Journal of Molecular Liquids, 312, 113385. Retrieved from [Link]

-

Chemcasts. (n.d.). 1H-Perfluorohexane Properties vs Pressure | Density, Cp, Viscosity. Retrieved from [Link]

-

MDPI. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(3), 875. Retrieved from [Link]

-

Sci-Hub. (2011). Viscosity of Liquid Perfluoroalkanes and Perfluoroalkylalkane Surfactants. The Journal of Physical Chemistry B, 115(29), 9130-9139. Retrieved from [Link]

-

Theranostics. (2025). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. Theranostics, 15(7), 3013-3034. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2023). Perfluorocarbons: A perspective of theranostic applications and challenges. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface tension of water in the presence of perfluorocarbon vapors. Retrieved from [Link]

-

PubMed. (n.d.). Surface tension of water in the presence of perfluorocarbon vapors. Retrieved from [Link]

-

PubMed. (2007). Clinical Applications of Perfluorocarbon Nanoparticles for Molecular Imaging and Targeted Therapeutics. International Journal of Nanomedicine, 2(4), 515-526. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. PMC. Retrieved from [Link]

-

The University of Arizona. (n.d.). preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces. Retrieved from [Link]

-

ResearchGate. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. thno.org [thno.org]

- 4. Clinical applications of perfluorocarbon nanoparticles for molecular imaging and targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. wwwn.cdc.gov [wwwn.cdc.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Surface tension of water in the presence of perfluorocarbon vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. connectsci.au [connectsci.au]

- 14. connectsci.au [connectsci.au]

- 15. researchgate.net [researchgate.net]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. file.sdiarticle3.com [file.sdiarticle3.com]

- 18. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. wwwn.cdc.gov [wwwn.cdc.gov]

- 23. ehs.wisc.edu [ehs.wisc.edu]

Spectroscopic Characterization of 1H-Perfluoroheptane: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of 1H-perfluoroheptane (C₇HF₁₅). As a partially fluorinated alkane, its unique structural features give rise to characteristic spectroscopic signatures that are crucial for its identification, purity assessment, and understanding of its physicochemical properties.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to this compound

This compound, with the chemical formula C₇HF₁₅ and a molecular weight of approximately 370.06 g/mol , is a seven-carbon chain where all hydrogen atoms, except for one, have been substituted by fluorine atoms.[1][2][3] This terminal hydrogen atom significantly influences its properties, distinguishing it from the fully fluorinated perfluoroheptane.[1] The high degree of fluorination imparts significant chemical inertness and unique solvent properties, making it valuable in various applications, including as an analytical standard and in materials science.[1] Accurate spectroscopic analysis is paramount for ensuring its quality and for its application in sensitive research areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and fluorine environments within the molecule.

¹H NMR Spectroscopy: The Lone Proton's Signature

The ¹H NMR spectrum of this compound is characterized by a single multiplet corresponding to the terminal proton (-CF₂H). The chemical shift of this proton is influenced by the strong electron-withdrawing effect of the adjacent perfluoroalkyl chain.

-

Expected Chemical Shift (δ): The proton is expected to appear significantly downfield compared to a typical alkane proton, likely in the range of 5.5 - 6.5 ppm. This is due to the deshielding effect of the numerous electronegative fluorine atoms.

-

Multiplicity: The signal for the terminal proton is anticipated to be a triplet of triplets . This complex splitting pattern arises from coupling to the two adjacent fluorine atoms on the same carbon (geminal coupling, ²JHF) and the two fluorine atoms on the neighboring carbon (vicinal coupling, ³JHF).

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; H [label="H", pos="0,0!"]; C1 [label="C1", pos="1,0!"]; F1a [label="F", pos="1,0.5!"]; F1b [label="F", pos="1,-0.5!"]; C2 [label="C2", pos="2,0!"]; F2a [label="F", pos="2,0.5!"]; F2b [label="F", pos="2,-0.5!"];

H -- C1 [label="¹JCH"]; C1 -- F1a [label="¹JCF"]; C1 -- F1b [label="¹JCF"]; C1 -- C2 [label="¹JCC"]; C2 -- F2a [label="¹JCF"]; C2 -- F2b [label="¹JCF"];

H -- F1a [style=dashed, color="#EA4335", label="²JHF (geminal)"]; H -- F1b [style=dashed, color="#EA4335"]; H -- F2a [style=dashed, color="#34A853", label="³JHF (vicinal)"]; H -- F2b [style=dashed, color="#34A853"]; } caption: "¹H NMR coupling in this compound."

¹⁹F NMR Spectroscopy: A Window into the Fluorinated Chain

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for characterizing fluorinated compounds.[4] The spectrum of this compound will display distinct signals for each of the non-equivalent fluorine environments.

-

Expected Chemical Shifts (δ):

-

-CF₃: The terminal trifluoromethyl group is expected around -81 ppm.

-

-CF₂- (internal): The internal difluoromethylene groups will have chemical shifts in the range of -120 to -130 ppm.

-

-CF₂H: The difluoromethyl group attached to the hydrogen will be the most upfield, likely in the range of -135 to -145 ppm, due to the lower electronegativity of hydrogen compared to a perfluoroalkyl group.

-

The ¹⁹F NMR spectrum will exhibit complex splitting patterns due to both geminal (²JFF) and vicinal (³JFF) couplings between the different fluorine nuclei, as well as coupling to the terminal proton (²JHF and ³JHF).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, will show seven distinct signals corresponding to the seven carbon atoms in the chain. The chemical shifts are heavily influenced by the number of attached fluorine atoms.

-

Expected Chemical Shifts (δ): Carbons in a perfluorinated chain typically resonate in the range of 105-125 ppm. The carbon of the -CF₂H group is expected to be at a slightly different chemical shift compared to the other -CF₂- groups. Each carbon signal will be split into a multiplet due to one-bond (¹JCF) and two-bond (²JCF) carbon-fluorine couplings.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) |

| ¹H | 5.5 - 6.5 | Triplet of Triplets | ²JHF, ³JHF |

| ¹⁹F (-CF₃) | ~ -81 | Triplet | ³JFF |

| ¹⁹F (-CF₂-) | -120 to -130 | Multiplets | JFF |

| ¹⁹F (-CF₂H) | -135 to -145 | Doublet of Triplets | ²JHF, ³JFF |

| ¹³C | 105 - 125 | Multiplets | ¹JCF, ²JCF |

| Note: Specific experimental values for chemical shifts and coupling constants are not publicly available in the aggregated search results but are expected to be found in specialized spectral databases such as SpectraBase.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the very strong absorptions of the C-F bonds.

-

C-F Stretching Vibrations: The most prominent feature will be a series of intense absorption bands in the region of 1000-1300 cm⁻¹ .[1] This region is characteristic of the C-F stretching modes in perfluoroalkanes. The complexity of this region is due to the coupling of vibrations of the CF₂ and CF₃ groups.[5][6]

-

C-H Stretching Vibration: A weaker absorption band is expected in the region of 2900-3000 cm⁻¹ , corresponding to the stretching vibration of the single C-H bond. Its intensity will be significantly lower than that of the C-F bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2900 - 3000 | Weak |

| C-F Stretch | 1000 - 1300 | Very Strong, Broad |

dot graph { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "this compound" -> "IR Spectrometer" [label="Sample", color="#4285F4"]; "IR Spectrometer" -> "IR Spectrum" [label="Measurement", color="#34A853"]; "IR Spectrum" -> "C-F Stretch (1000-1300 cm⁻¹)" [label="Strong Absorption", color="#EA4335"]; "IR Spectrum" -> "C-H Stretch (2900-3000 cm⁻¹)" [label="Weak Absorption", color="#FBBC05"]; } caption: "Workflow for IR analysis of this compound."

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification. For this compound, electron ionization (EI) is a common method.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 370. However, in many perfluorinated compounds, the molecular ion can be weak or absent.

-

Fragmentation Pattern: The mass spectrum will be characterized by a series of fragment ions resulting from the cleavage of C-C and C-F bonds. Common fragments for perfluoroalkanes include ions of the general formula [CₙF₂ₙ₊₁]⁺. The loss of HF (20 Da) from the molecular ion is also a possible fragmentation pathway. A prominent peak is often observed at m/z 69, corresponding to the [CF₃]⁺ ion. The fragmentation of fluorinated compounds can be complex due to rearrangements.[1]

| m/z | Possible Fragment |

| 370 | [C₇HF₁₅]⁺ (Molecular Ion) |

| 351 | [C₇F₁₅]⁺ |

| 319 | [C₆F₁₃]⁺ |

| 269 | [C₅F₁₁]⁺ |

| 219 | [C₄F₉]⁺ |

| 169 | [C₃F₇]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ (Often the base peak) |

| Note: The relative intensities of these fragments would need to be determined from an experimental mass spectrum, which is indicated to be available in databases like SpectraBase and the NIST Mass Spectrometry Data Center.[2] |

Experimental Protocols

Acquiring high-quality spectroscopic data requires careful sample preparation and instrument parameter selection.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Acquisition parameters: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz (on a 400 MHz instrument) or higher.

-

Reference: External or internal CFCl₃ (δ = 0 ppm).

-

Acquisition parameters: Standard pulse sequence, may require proton decoupling to simplify spectra.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (on a 400 MHz instrument) or higher.

-

Acquisition parameters: Proton-decoupled pulse sequence, may require a larger number of scans due to the lower natural abundance of ¹³C and potential long relaxation times.

-

IR Spectroscopy

-

Sample Preparation: As a liquid, this compound can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

-

FTIR Acquisition:

-

Instrument: Fourier Transform Infrared Spectrometer.

-

Acquisition parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates should be acquired first.

-

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, Gas Chromatography (GC) is an ideal method for sample introduction, which also provides purity information.

-

GC-MS Acquisition:

-

GC column: A non-polar column is suitable.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 40-500.

-

Conclusion

The spectroscopic analysis of this compound provides a wealth of structural information. The ¹H NMR spectrum confirms the presence and electronic environment of the terminal proton. ¹⁹F and ¹³C NMR map out the fluorinated carbon backbone. IR spectroscopy clearly identifies the dominant C-F bonds, and mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern. Together, these techniques offer a robust methodology for the unambiguous identification and characterization of this important fluorinated compound.

References

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC - NIH. (URL: [Link])

-

This compound | C6F13CF2H | CID 9778 - PubChem - NIH. (URL: [Link])

-

This compound - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules - RSC Publishing. (URL: [Link])

-

1H-Perfluorohexane | C5F11CF2H | CID 67730 - PubChem - NIH. (URL: [Link])

-

Perfluoroheptane | C7F16 | CID 9553 - PubChem - NIH. (URL: [Link])

-

Infrared active surface modes found in thin films of perfluoroalkanes reveal the dipole–dipole interaction and surface morphology | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])

-

1-Propoxy-1H,1H,7H-perfluoroheptane - Optional[19F NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

-

19F NMR Reference Standards. (URL: [Link])

-

The Chemical Ionization Mass Spectra of Fluorotoluenes. (URL: [Link])

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed. (URL: [Link])

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols | Request PDF - ResearchGate. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

-

13C NMR Spectroscopy. (URL: [Link])

-

Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (URL: [Link])

-

1H–1H Coupling in Proton NMR - ACD/Labs. (URL: [Link])

-

More Complex Spin-Spin Splitting Patterns - Chemistry LibreTexts. (URL: [Link])

-

Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder. (URL: [Link])

-

13.6: Spin-Spin Splitting in ¹H NMR Spectra - Chemistry LibreTexts. (URL: [Link])

-

Where did the triplet come from? 1H NMR : r/OrganicChemistry - Reddit. (URL: [Link])

-

Spectral Databases - Wiley Science Solutions. (URL: [Link])

-

SpectraBase. (URL: [Link])

-

Quantitative Infrared Database - the NIST WebBook. (URL: [Link])

-

This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (URL: [Link])

-

Heptane, hexadecafluoro- - the NIST WebBook. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heptafluorobutyric Acid (CAS 375-22-4): Physicochemical Data and Applications

A Note on Chemical Identification: The CAS number provided in the topic (375-83-7) corresponds to 1H-Perfluoroheptane (also known as 1H-Pentadecafluoroheptane).[1][2][3][4] However, the context of the request—focusing on a technical guide for researchers and drug development professionals, including applications in analytical chemistry—strongly aligns with the properties and uses of Heptafluorobutyric Acid (HFBA) , which has the CAS number 375-22-4 .[5][6][7] This guide will proceed with an in-depth analysis of Heptafluorobutyric Acid, as it is the scientifically relevant compound for the described applications.

Authored by: A Senior Application Scientist

Heptafluorobutyric acid (HFBA) is a perfluorinated carboxylic acid that serves as a powerful and versatile tool in modern analytical chemistry and biochemical research.[8] Its strong acidity and unique hydrophobic properties make it an indispensable ion-pairing agent, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC) for the analysis of peptides, proteins, and other biomolecules.[5][9] This guide provides a comprehensive overview of HFBA's core physicochemical properties, detailed experimental protocols, and the scientific rationale behind its application, designed for the practicing researcher and drug development professional.

PART 1: Core Physicochemical and Spectroscopic Data

A fundamental grasp of HFBA's properties is crucial for method development, safety, and troubleshooting. The data presented below has been consolidated from authoritative chemical data sources.

Table 1: Key Physicochemical Properties of Heptafluorobutyric Acid (HFBA)

| Property | Value | Source(s) |

| CAS Number | 375-22-4 | [6][7] |

| Molecular Formula | C₄HF₇O₂ | [6][7][8] |

| Linear Formula | CF₃CF₂CF₂COOH | |

| Molecular Weight | 214.04 g/mol | [6][8] |

| Appearance | Clear, colorless to faintly yellow liquid | [5] |

| Density | 1.645 g/mL at 25 °C | [5] |

| Boiling Point | 120 °C at 755 mmHg | [5] |

| Vapor Pressure | ~10 mmHg at 25 °C | [10] |

| Vapor Density | 7 (vs air) | [10] |

| Refractive Index | n20/D 1.3 | [5][10] |

| Acidity (pKa) | ~0.4 | [10] |

| Solubility | Miscible with water | [5] |

PART 2: Scientific Principles and Experimental Protocols

Mechanism of Action in RP-HPLC: The Ion-Pairing Agent

In reverse-phase chromatography, highly polar or charged molecules like peptides often exhibit poor retention on nonpolar stationary phases, leading to co-elution and inadequate separation. HFBA is introduced into the mobile phase to counteract this effect.[5]

Causality of the Mechanism:

-

Strong Acidity: As a strong acid, HFBA ensures that the carboxylic acid groups on biomolecules remain protonated.[5][10][11]

-

Ion-Pair Formation: The anionic carboxylate of HFBA (-COO⁻) forms an electrostatic, non-covalent bond (an ion pair) with positively charged sites on the analyte, such as the protonated amine groups (e.g., Lysine, Arginine, N-terminus) of peptides.

-

Hydrophobicity Enhancement: This newly formed ion pair is electrically neutral. The heptafluorobutyl chain of HFBA is highly hydrophobic, lending this property to the entire complex.[10][11]

-

Increased Retention: The hydrophobic complex now has a much stronger affinity for the nonpolar stationary phase (e.g., C18), resulting in longer retention times and significantly improved chromatographic resolution.[5]

HFBA is often preferred over the more common Trifluoroacetic Acid (TFA) for more hydrophobic samples due to its longer alkyl chain, which provides greater retention.[5][10][11]

Protocol: Preparation of 0.1% (v/v) HFBA Mobile Phase Additive

This protocol details the standard procedure for preparing a 0.1% HFBA solution, a common concentration for HPLC/LC-MS applications involving peptide and protein analysis.[6][10]

Materials:

-

Heptafluorobutyric Acid (HFBA), HPLC or sequencing grade (≥99.0%)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Class A volumetric flasks and pipettes

-

Safety glasses, chemical-resistant gloves, and lab coat[12][13]

-

0.22 µm or 0.45 µm solvent filter assembly

Step-by-Step Methodology:

-

Safety First: Don all required Personal Protective Equipment (PPE). Conduct all operations involving concentrated HFBA inside a certified chemical fume hood, as the vapors can cause severe respiratory tract irritation.[12][14] Facilities should be equipped with an eyewash station and a safety shower.[12]

-

Solvent Preparation: Prepare the desired volume of the aqueous component of your mobile phase (e.g., 1 L of HPLC-grade water) in a clean solvent bottle.

-

Calculating Volume: To prepare a 0.1% (v/v) solution, 1 mL of HFBA is required for every 1 L of solvent.

-

Accurate Measurement: Using a calibrated pipette, carefully transfer 1.0 mL of concentrated HFBA into the solvent bottle containing 1 L of HPLC-grade water.

-

Thorough Mixing: Cap the solvent bottle and mix thoroughly by inversion for at least one minute. Sonication for 5-10 minutes can also be used to ensure complete homogenization and to degas the solution.

-

Filtration: Filter the final mobile phase solution through a 0.22 µm or 0.45 µm solvent filter to remove any particulates that could damage the HPLC pump or clog the column.

-

Labeling: Clearly label the solvent bottle with the contents (e.g., "0.1% HFBA in Water"), date of preparation, and your initials.

Self-Validating System & Trustworthiness:

-

Use High-Purity Reagents: The use of HPLC-grade solvents and high-purity HFBA is non-negotiable. Impurities can introduce ghost peaks, alter retention times, and interfere with mass spectrometry detection.

-

Fresh Preparation: It is best practice to prepare mobile phases fresh daily. Over time, the pH can change, and microbial growth can occur, leading to variability in chromatographic performance.

-

System Equilibration: Before running any samples, ensure the HPLC system is fully equilibrated with the new mobile phase. A stable baseline pressure is a key indicator of equilibration.

PART 3: Workflow Visualization and Safety

Experimental Workflow Diagram

The following diagram outlines the logical flow for the preparation of the HFBA mobile phase additive.

Caption: Logical workflow for the safe preparation of a 0.1% HFBA mobile phase.

Hazard and Safety Information

HFBA is classified as a corrosive material that can cause severe skin burns and eye damage.[13][14]

Table 2: GHS Hazard Information for Heptafluorobutyric Acid

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1A | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13][14]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13][14]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical aid.[12][14]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12][14]

Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[12] Neutralize the area with a weak base like sodium bicarbonate solution. Ensure adequate ventilation.[12]

References

- Material Safety Data Sheet - Heptafluorobutyric Acid, 99%. Cole-Parmer.

- Heptafluorobutyric acid | 375-22-4. ChemicalBook.

- Safety Data Sheet: Heptafluorobutyric acid. Carl ROTH.

- Heptafluorobutyric acid 0.98 HFBA. Sigma-Aldrich.

- MATERIAL SAFETY DATA SHEET HEPTAFLUOROBUTYRIC ACID, 99%. Acros Organics.

- Safety Data Sheet: Heptafluorobutyric acid. Carl ROTH.

- Heptafluorobutyric acid Safety D

- Heptafluorobutyric acid | C3F7COOH | CID 9777. PubChem, NIH.

- Heptafluorobutyric Acid. MP Biomedicals.

- Heptafluorobutyric Acid. Thomas Scientific.

- Heptafluorobutyric Acid (CAS 375-22-4). Cayman Chemical.

- HEPTAFLUOROBUTYRIC ACID.

- heptafluorobutyric acid hfba: Topics. Science.gov.

- Heptafluorobutyric acid 375-22-4 wiki. Guidechem.

- Heptafluorobutyric Acid: A Key Ingredient for Novel Material Synthesis. Ningbo Inno Pharmchem Co.,Ltd.

- CAS: 375-83-7. CymitQuimica.

- Heptafluorobutyric Acid. MP Biomedicals.

- 375-83-7 Cas No. | 1H-Pentadecafluoroheptane. ECHEMI.

- This compound Safety D

- Heptafluorobutyric Acid and its Sodium Salt: Driving Innovation in Advanced Battery M

- This compound | C6F13CF2H | CID 9778. PubChem, NIH.

- Heptafluorobutyric acid = 99.0 GC 375-22-4. Sigma-Aldrich.

- 375-83-7 Cas No. | this compound. Apollo Scientific.

Sources

- 1. CAS: 375-83-7 | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C6F13CF2H | CID 9778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 375-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Heptafluorobutyric acid | 375-22-4 [chemicalbook.com]

- 6. mpbio.com [mpbio.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Heptafluorobutyric acid | C3F7COOH | CID 9777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. thomassci.com [thomassci.com]

- 11. guidechem.com [guidechem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. carlroth.com [carlroth.com]

- 14. isg.ku.edu.tr [isg.ku.edu.tr]

Introduction: The Dawn of a New Class of Compounds

An In-depth Technical Guide to the Early Studies of Partially Fluorinated Alkanes

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules imparts unique and often dramatic changes in their physicochemical properties. While the extreme inertness of perfluorocarbons (PFCs) was recognized early on, the nuanced and tunable properties of partially fluorinated alkanes (PFAs), or hydrofluoroalkanes (HFAs), opened a new frontier in materials science and medicinal chemistry. Early investigations into these compounds were driven by the quest for stable, non-toxic, and highly specific materials for a range of applications, from inert reaction media to potential biomedical uses. This guide delves into the foundational studies of PFAs, exploring the pioneering synthetic strategies, the characterization of their distinct properties, and the early conceptualization of their applications that laid the groundwork for modern organofluorine chemistry.

Pioneering Synthetic Methodologies: Taming the Most Electronegative Element

The controlled introduction of fluorine into alkanes was a significant challenge for early chemists. The high reactivity of elemental fluorine often led to uncontrollable reactions and carbon-carbon bond cleavage. Therefore, the development of milder and more selective fluorinating agents was paramount.

One of the earliest and most significant methods for the synthesis of PFAs was cobalt-catalyzed hydrofluorination . This method, developed in the mid-20th century, provided a viable pathway to replace hydrogen atoms with fluorine in a more controlled manner than direct fluorination.

Experimental Protocol: Cobalt-Catalyzed Hydrofluorination of Alkanes

This protocol is a generalized representation based on early literature. Specific conditions would have been optimized for each substrate.

-

Reactor Preparation: A corrosion-resistant reactor, typically made of nickel or a nickel-copper alloy (Monel), is charged with cobalt(II) fluoride (CoF₂).

-

Catalyst Activation: The CoF₂ is heated to a high temperature (e.g., 250-300°C) in a stream of anhydrous hydrogen fluoride (HF) to convert it to the active catalyst, cobalt(III) fluoride (CoF₃). This is a critical step, as CoF₃ is the actual fluorinating agent in this process.

-

Introduction of Reactants: The alkane vapor and a stream of HF are passed through the heated reactor containing the CoF₃ bed.

-

Fluorination Reaction: The alkane undergoes a series of hydrogen-fluorine exchange reactions on the surface of the CoF₃. The CoF₃ is reduced back to CoF₂ in the process.

-

Product Collection: The effluent gas stream, containing a mixture of partially fluorinated alkanes, unreacted starting material, and HF, is passed through a series of cold traps to condense the organic products.

-

Purification: The collected mixture is then subjected to fractional distillation to separate the different fluorinated isomers and the unreacted alkane.

Causality Behind Experimental Choices:

-

Cobalt(III) Fluoride as the Fluorinating Agent: CoF₃ was chosen for its ability to act as a high-valent metal fluoride, which can deliver fluorine atoms to the alkane substrate in a more controlled manner than elemental fluorine. The reaction proceeds via a series of single-electron transfer steps, which is less energetic and less likely to cause fragmentation of the carbon skeleton.

-

Anhydrous Hydrogen Fluoride: The use of anhydrous HF is crucial for regenerating the CoF₃ catalyst from the CoF₂ formed during the reaction, allowing the process to be run continuously.

-

High Temperatures: The high reaction temperatures are necessary to overcome the high activation energy of C-H bond cleavage.

Caption: Cobalt-catalyzed hydrofluorination workflow.

Another key figure in early organofluorine chemistry was George H. Cady, whose work at the University of Washington laid much of the groundwork for the synthesis and characterization of fluorocarbons and their derivatives.

Unique Physicochemical Properties of Partially Fluorinated Alkanes

Early researchers quickly realized that PFAs possessed a unique combination of properties that distinguished them from both their non-fluorinated hydrocarbon analogs and the fully fluorinated perfluorocarbons.

| Property | Hydrocarbons | Partially Fluorinated Alkanes | Perfluorocarbons |

| Boiling Point | Lower | Higher than hydrocarbons of similar molecular weight | Lower than hydrocarbons of similar molecular weight |

| Density | Low (~0.7 g/cm³) | High (1.3 - 1.7 g/cm³) | Very High (>1.7 g/cm³) |

| Refractive Index | ~1.4 | Low (~1.3) | Very Low (<1.3) |

| Surface Tension | Low | Very Low | Extremely Low |

| Miscibility | Miscible with many organic solvents | Immiscible with both hydrocarbons and water | Immiscible with most solvents |

Causality Behind the Properties:

-

High Boiling Points: Despite the high electronegativity of fluorine, the C-F bond has a relatively small dipole moment due to the short bond length. However, the introduction of multiple C-F bonds in a molecule leads to a significant overall molecular dipole, resulting in stronger intermolecular dipole-dipole interactions and thus higher boiling points compared to nonpolar hydrocarbons.

-

High Density: The high atomic mass of fluorine (19 amu) compared to hydrogen (1 amu) results in a significant increase in molecular weight for a given carbon skeleton, leading to much higher densities.

-

Low Refractive Index and Surface Tension: The low polarizability of the C-F bond, due to the tight hold of the fluorine nucleus on its electrons, leads to weak van der Waals forces. This results in low refractive indices and very low surface tensions.

-

Immiscibility: The unique combination of polarity and low polarizability makes PFAs "lipophobic" (immiscible with hydrocarbons) and "hydrophobic" (immiscible with water), leading to the formation of a third phase when mixed with both.

Early Applications and Future Outlook

The distinct properties of PFAs made them attractive candidates for a variety of applications even in the early stages of their study.

-

Inert Liquids: Their high thermal and chemical stability, coupled with their liquid state over a wide range of temperatures, led to their investigation as inert reaction media, heat transfer fluids, and lubricants.

-

Biomedical Applications: The ability of PFAs to dissolve large quantities of gases, such as oxygen and carbon dioxide, sparked interest in their use for biomedical applications. One of the most notable early concepts was liquid ventilation , where the lungs are filled with an oxygenated PFA liquid. This was proposed as a potential therapy for premature infants with respiratory distress syndrome and for adult patients with acute lung injury. While still largely experimental, this early work paved the way for the development of fluorocarbon-based blood substitutes and oxygen therapeutics.

Caption: Early application pathways for PFAs.

The foundational research on partially fluorinated alkanes has had a lasting impact. The understanding of their synthesis and properties gained in these early studies has been instrumental in the development of modern fluorinated pharmaceuticals, agrochemicals, and advanced materials. The unique solubility and phase behavior of PFAs continue to be exploited in areas such as fluorous biphasic catalysis and the development of self-assembling fluorinated materials. The work of these early pioneers truly opened the door to a fascinating and highly functional area of chemistry.

References

-

Fowler, R. D., et al. (1947). Synthesis of Fluorocarbons. Industrial & Engineering Chemistry, 39(3), 292-298. [Link]

-

Cady, G. H. (1946). Physical Properties of n-Heptane and n-Hexane. Journal of the American Chemical Society, 68(6), 1060-1064. [Link]

-

Fredenhagen, K., & Cadenbach, G. (1933). Die Darstellung von Fluor und seine Verwendung zur Herstellung von Fluoriden aus Oxyden. Zeitschrift für anorganische und allgemeine Chemie, 211(3), 225-238. [Link]

-

Shaffer, L. H., & Cady, G. H. (1956). The System Perfluoro-n-heptane—n-Heptane. Journal of the American Chemical Society, 78(4), 732-735. [Link]

-

Clark, L. C., & Gollan, F. (1966). Survival of mammals breathing organic liquids equilibrated with oxygen at atmospheric pressure. Science, 152(3730), 1755-1756. [Link]

theoretical vs. experimental properties of 1h-perfluoroheptane

An In-Depth Technical Guide to 1H-Perfluoroheptane: A Comparative Analysis of Theoretical and Experimental Properties

Introduction: Beyond the Fluorinated Facade

In the landscape of fluorinated compounds, this compound (C₇HF₁₅) presents a fascinating case study. Structurally, it is a seven-carbon alkane backbone almost entirely saturated with fluorine atoms, distinguished by a single, terminal hydrogen atom.[1] This seemingly minor structural nuance dramatically alters its physicochemical properties compared to its fully-fluorinated counterpart, perfluoroheptane (C₇F₁₆), opening unique avenues for its application in advanced materials, analytical chemistry, and notably, in drug development.[1]

This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple datasheet presentation. As a Senior Application Scientist, the objective here is to provide a cohesive narrative that bridges theoretical predictions with empirical data. We will explore not just what the properties of this compound are, but why they manifest—a causal understanding essential for its effective application. We will delve into the quantum mechanical underpinnings of its behavior, contrast computational models with laboratory-verified data, and provide robust, self-validating experimental protocols for its characterization.

Section 1: Molecular Structure and Its Implications

The foundational principle for understanding this compound lies in the stark contrast between the carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. The C-F bond is one of the strongest in organic chemistry, a result of the high electronegativity of fluorine and the excellent orbital overlap between carbon and fluorine.[2][3] This leads to the exceptional thermal and chemical stability of perfluorocarbons.

The introduction of a single C-H bond at the terminal position (C-1) introduces a site of polarity and potential reactivity. While the rest of the molecule is intensely nonpolar and electron-withdrawn, the C-H bond provides a handle for chemical interactions that is absent in C₇F₁₆. This structural feature is the primary determinant of its unique properties.

Caption: Molecular structures of this compound and perfluoroheptane.

Section 2: Physicochemical Properties - Theoretical Predictions vs. Experimental Realities

A critical aspect of modern chemical science is the interplay between theoretical modeling and empirical measurement. Computational chemistry provides powerful tools to predict molecular properties, offering a cost-effective way to screen compounds.[4] However, these models are built on approximations and must be validated by experimental data. For this compound, we can compare values derived from computational methods like the Joback and Crippen methods with laboratory-measured values.[5]

| Property | Theoretical/Computed Value | Experimental Value | Key Insights & Causality |

| Molecular Weight | 370.06 g/mol [2] | 370.06 g/mol [6] | Excellent agreement; this is a fundamental calculated property. |

| Boiling Point | 369.50 K (96.35 °C)[5] | 96 - 97 °C[6] | The Joback method shows remarkable predictive accuracy for this property. The boiling point is higher than that of C₇F₁₆ (~82 °C)[7], likely due to the introduction of weak dipole-dipole interactions from the C-H bond, which slightly increases intermolecular forces. |

| Density | Not readily available | 1.725 g/mL[6] | The high density is characteristic of perfluorinated compounds due to the high atomic mass of fluorine. It is slightly lower than C₇F₁₆ (~1.73 g/mL)[7], which is expected as hydrogen has a much lower atomic mass than the fluorine it replaces. |

| Octanol-Water Partition Coefficient (logP) | 4.990 (Crippen Method)[5], 5.5 (XLogP3)[2] | Not readily available | High logP values indicate extreme hydrophobicity. The molecule strongly prefers non-aqueous environments. This is a direct consequence of the fluorinated chain's inability to form hydrogen bonds with water. |

| Water Solubility (log₁₀S) | -5.30 (Crippen Method)[5] | Qualitatively very low[8] | The theoretical value predicts a solubility in the micromolar range, confirming its immiscibility with water. This is a hallmark of perfluorocarbons. |

| Refractive Index | Not readily available | 1.269[6] | The very low refractive index is characteristic of fluorinated compounds and is related to the low polarizability of the C-F bonds. |

| Heat of Formation (ΔfH°) | -3187.24 kJ/mol (Joback Method)[5] | Not readily available | Quantum chemical methods like G3 and DFT are generally used for more accurate predictions of thermochemical data for hydrofluorocarbons.[9][10] The large negative value indicates high thermodynamic stability. |

Section 3: Spectroscopic Signature - Deciphering the Molecule

The structural identity of this compound is unequivocally confirmed by spectroscopic methods. Each technique provides a unique piece of the puzzle, and understanding the expected theoretical signature is key to interpreting the experimental output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of this molecule.

-

¹H NMR:

-

Theoretical Prediction: A single proton environment exists: the hydrogen on C-1 (-CF₂H). Due to the immense electron-withdrawing effect (deshielding) of the adjacent fluorine atoms, this proton signal is expected to appear significantly downfield.[11] Based on similar structures, a chemical shift (δ) in the range of 5.0 - 7.0 ppm is predicted.[11] The signal should be split into a triplet by the two adjacent fluorine atoms (n+1 rule for I=1/2 nuclei), with a characteristic coupling constant (²JHF) of approximately 40-80 Hz.[12]

-

Expert Insight: Observing this highly shifted triplet is a definitive confirmation of the -CF₂H terminus. The absence of other signals in the typical 0-5 ppm range confirms the sample's purity from hydrocarbon impurities.

-

-

¹⁹F NMR:

-

Theoretical Prediction: Due to the long carbon chain, multiple distinct fluorine environments are expected. The 19F nucleus is highly sensitive, but the chemical shift range is very wide, which can be an experimental challenge.[8] We would predict:

-

A signal for the -CF₂H group, split into a doublet by the adjacent proton (²JHF).

-

Signals for the internal -(CF₂)₅- groups.

-

A signal for the terminal -CF₃ group.

-

-

Expert Insight: The ¹⁹F NMR spectrum provides a detailed fingerprint of the molecule. Decoupling the proton (¹⁹F{¹H} NMR) would cause the doublet from the -CF₂H group to collapse into a singlet, confirming the H-F coupling.[8]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is dictated by bond strengths and the stability of the resulting ions.

-

Theoretical Fragmentation Pathway: Electron impact ionization would likely generate a molecular ion [C₇HF₁₅]⁺. Unlike simple hydrocarbons, the fragmentation of perfluorinated compounds is complex.[4] It does not proceed by a simple "unzipping" of CF₂ units.[13] A plausible pathway involves:

-

Initial loss of H• or F• to form [C₇F₁₅]⁺ or [C₇HF₁₄]⁺.

-

Subsequent fragmentation is driven by the formation of the most stable perfluoroalkyl carbocations.[3] This can involve fluorine shifts and rearrangements.

-

Characteristic fragment ions would include [CF₃]⁺ (m/z 69), [C₂F₅]⁺ (m/z 119), [C₃F₇]⁺ (m/z 169), and so on. The presence of the hydrogen atom may lead to unique fragments not seen in the spectrum of C₇F₁₆.

-

Caption: Workflow for creating a this compound-based nanoemulsion.

Section 6: Experimental Protocols for Property Verification

To ensure scientific integrity, theoretical properties must be confirmed. The following are streamlined protocols for verifying key physicochemical data.

Protocol 1: Boiling Point Determination via Thiele Tube

This method provides an accurate measurement of the boiling point for a small liquid sample.

-

Objective: To experimentally determine the boiling point of this compound.

-

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube (e.g., a 75x10 mm tube).

-

Capillary Tube Insertion: Place a melting point capillary tube, sealed end up, into the test tube.

-

Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat-transfer arm is exposed.

-

Observation: Gently heat the arm of the Thiele tube with a microburner. Observe the capillary tube. A slow stream of bubbles will begin to emerge.

-

Equilibration: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary. This indicates the vapor pressure inside the capillary equals the atmospheric pressure.

-

Measurement: Remove the heat source. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as the apparatus cools.

-

Validation: Repeat the measurement twice. The values should agree within 1 °C. Record the atmospheric pressure to correct the boiling point to standard pressure if necessary.

-

Protocol 2: Purity and Identity Confirmation by GC-MS